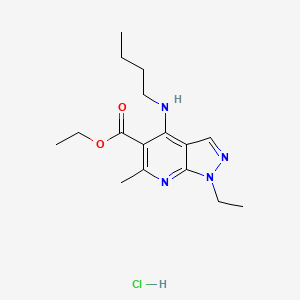

Tracazolate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXDPUEMQXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045208 | |

| Record name | Tracazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tracazolate Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that has demonstrated anxiolytic and anticonvulsant properties.[1] Its primary mechanism of action involves the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] This document provides an in-depth technical overview of tracazolate's interaction with the GABA-A receptor, detailing its subunit selectivity, the resulting functional effects, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's unique pharmacological profile.

Introduction

Tracazolate (formerly ICI-136,753) is a non-benzodiazepine anxiolytic agent that exhibits a distinct pharmacological profile compared to classical benzodiazepines.[4][5] While both classes of drugs exert their effects through the GABA-A receptor, tracazolate's interactions are characterized by a more complex and subunit-dependent modulation.[1] In addition to its primary activity at GABA-A receptors, tracazolate has also been reported to interact with adenosine (B11128) receptors and phosphodiesterases, although its anxiolytic effects are predominantly attributed to its action on GABAergic neurotransmission.[6][7] This guide focuses on the core mechanism of action of tracazolate hydrochloride at the GABA-A receptor.

Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[8] The binding of GABA to its receptor opens the channel, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[3] Tracazolate acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[2][3] This potentiation of GABAergic inhibition is the basis for its anxiolytic and anticonvulsant effects.

Subunit Selectivity and Functional Consequences

The pharmacological effects of tracazolate are critically dependent on the subunit composition of the GABA-A receptor.[1][6] Studies on recombinant GABA-A receptors have revealed that tracazolate's potency and efficacy are determined by the specific α, β, and third subunit (γ, δ, or ε) present in the receptor complex.[6][9]

A key finding is that the nature of the third subunit can dramatically alter tracazolate's effect from potentiation to inhibition. For example, in α1β3γ2s receptors, tracazolate potentiates the GABA-mediated current. However, when the γ2s subunit is replaced with an ε subunit, tracazolate becomes an inhibitor of the GABA response.[6] Tracazolate also demonstrates selectivity for receptors containing the β3 subunit over the β1 subunit.[6]

The δ subunit, often found in extrasynaptic GABA-A receptors, is also a significant determinant of tracazolate's action. Tracazolate can potentiate GABA-A receptors containing the δ subunit, and in some cases, can recruit "silent" α1β2δ receptors that exhibit very small GABA-mediated currents in its absence.[10][11] This suggests a potential for tracazolate to enhance tonic inhibition in the central nervous system.

The following diagram illustrates the subunit-dependent modulation of GABA-A receptors by tracazolate.

References

- 1. Tracazolate - Wikipedia [en.wikipedia.org]

- 2. Buy this compound [smolecule.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracazolate Hydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracazolate (B1211167) hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative investigated for its anxiolytic and anticonvulsant properties.[1][2] As a non-benzodiazepine modulator of the GABA-A receptor, it presents a unique pharmacological profile that distinguishes it from classical benzodiazepines.[1][3] This technical guide provides an in-depth overview of tracazolate hydrochloride's mechanism of action, its application in preclinical research, and detailed methodologies for its investigation.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][4] Unlike benzodiazepines, tracazolate does not bind to the classical benzodiazepine (B76468) site but rather to a distinct site on the receptor complex.[3][5] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.[6]

A key feature of tracazolate is its subunit-selective modulation of the GABA-A receptor. Research has demonstrated its preferential activity at receptors containing specific subunits, which contributes to its distinct pharmacological effects.[2][4]

Signaling Pathway of Tracazolate at the GABA-A Receptor

References

- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracazolate - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tracazolate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride (formerly ICI-136,753) is a novel pyrazolopyridine derivative that exhibits potent anxiolytic and anticonvulsant properties. It is classified as a nonbenzodiazepine anxiolytic, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of tracazolate hydrochloride, with a focus on its mechanism of action and quantitative data. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its signaling pathway and experimental workflows.

Discovery and Historical Context

Tracazolate was first reported as a novel non-benzodiazepine anxiolytic agent in 1982 by J.B. Patel and J.B. Malick. Their research identified tracazolate (ICI 136,753) as a compound with a pharmacological profile distinct from traditional benzodiazepines. Early studies demonstrated its dose-related anticonflict activity in animal models, suggesting its potential as a clinically useful anxiolytic drug. Unlike benzodiazepines, tracazolate was found to enhance the binding of benzodiazepines to their receptor sites, indicating a different mode of interaction with the GABA-A receptor complex.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the pyrazolopyridine core, followed by functional group modifications and final salt formation. A plausible synthetic route is based on the condensation of a substituted pyrazole (B372694) with a β-ketoester, followed by amination and N-alkylation.

Synthesis of Tracazolate Free Base

A key step in the synthesis of tracazolate involves the reaction of ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with n-butylamine.

Experimental Protocol:

-

Materials: Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, n-butylamine, Benzene.

-

Procedure:

-

Dissolve ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.2 mol) in 200 ml of benzene.

-

Add n-butylamine (0.4 mol) to the solution.

-

Maintain the reaction mixture at 50°C for 5 hours.

-

After the reaction, filter the precipitated butylamine (B146782) hydrochloride from the mixture.

-

Evaporate the filtrate to dryness under vacuum.

-

Recrystallize the resulting solid from hexane (B92381) to yield ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (tracazolate free base).

-

Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol:

-

Materials: Tracazolate free base, Hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).

-

Procedure:

-

Dissolve the purified tracazolate free base in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same or a miscible solvent) to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Tracazolate enhances the effect of GABA by binding to a site on the receptor that is distinct from the GABA binding site. This allosteric modulation increases the receptor's affinity for GABA, thereby potentiating the inhibitory signaling.

Subunit Selectivity

A key feature of tracazolate's interaction with the GABA-A receptor is its subunit selectivity. The GABA-A receptor is a pentameric complex composed of different subunit combinations (e.g., α, β, γ, δ, ε). Tracazolate's potency and efficacy are influenced by the specific subunit composition of the receptor complex. It shows a degree of selectivity for receptors containing α1 and β3 subunits. The nature of the third subunit (e.g., γ, δ, or ε) determines whether tracazolate acts as a potentiator or an inhibitor of the receptor function.

Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological activity and pharmacokinetic properties of tracazolate.

Table 1: In Vitro Potency of Tracazolate at Recombinant GABA-A Receptors

| Receptor Subunit Combination | Effect | EC50 (μM) |

| α1β1γ2s | Potentiation | 13.2 |

| α1β3γ2 | Potentiation | 1.5 |

| α1β1ε | Inhibition | 4.0 |

| α1β3ε | Inhibition | 1.2 |

| α1β3 | Potentiation | 2.7 |

| α6β3γ | Potentiation | 1.1 |

Data sourced from MedChemExpress and DC Chemicals.

Table 2: Pharmacokinetic Parameters of Tracazolate

| Species | Route of Administration | Mean t1/2 (β) (hours) | Bioavailability | Major Metabolite (Blood) | Major Metabolite (Brain) |

| Rat | Oral, IV | 14 | Low (extensive metabolism) | De-esterified tracazolate | γ-ketotracazolate |

| Dog | Oral, IV | 10 | Low (extensive metabolism) | De-esterified tracazolate | Not specified |

Data sourced from a study on the metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog.

Experimental Workflows

Radioligand Binding Assay Workflow

This workflow outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of tracazolate for the GABA-A receptor.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology Workflow

This workflow describes the key steps in using TEVC on Xenopus oocytes to characterize the modulatory effects of tracazolate on GABA-A receptor function.

Conclusion

This compound represents a significant development in the field of anxiolytic pharmacology. Its unique mechanism of action as a subunit-selective positive allosteric modulator of the GABA-A receptor distinguishes it from classical benzodiazepines and offers a promising avenue for the development of novel therapeutic agents with potentially improved side-effect profiles. The synthetic pathways and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of GABAergic modulators. Further investigation into the clinical applications and long-term effects of tracazolate is warranted to fully realize its therapeutic potential.

An In-depth Technical Guide to the Pharmacological Profile of Tracazolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride (ICI-136,753) is a novel non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds.[1][2] It exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant activities with a wider separation between therapeutic and sedative doses compared to traditional benzodiazepines.[2][3] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4] Tracazolate enhances the binding of both GABA and benzodiazepines to the receptor complex, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization.[2][5] Notably, its modulatory effect is dependent on the subunit composition of the GABA-A receptor, showing selectivity for receptors containing α1 and β3 subunits.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of tracazolate, including its receptor binding profile, in vivo efficacy, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Tracazolate hydrochloride exerts its pharmacological effects as a positive allosteric modulator of the GABA-A receptor.[4] Unlike benzodiazepines, which increase the affinity of GABA for its binding site, tracazolate enhances the binding of both GABA and benzodiazepines to their respective sites on the receptor complex.[3][5] This potentiation of GABAergic neurotransmission results in an increased influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This inhibitory action is the basis for tracazolate's anxiolytic and anticonvulsant properties.[1][4]

The interaction of tracazolate with the GABA-A receptor is complex and highly dependent on the receptor's subunit composition. It displays selectivity for GABA-A receptors containing α1 and β3 subunits.[1][4] Furthermore, the nature of the third subunit (e.g., γ, δ, or ε) determines whether tracazolate acts as a potentiator or an inhibitor of the receptor's function.[6][7] For instance, in receptors with an α1β3γ2s subunit composition, tracazolate potentiates the GABA-mediated current, whereas in receptors containing an α1β3ε composition, it acts as an inhibitor.[6]

Signaling Pathway Diagram

The following diagram illustrates the allosteric modulation of the GABA-A receptor by tracazolate, leading to enhanced inhibitory neurotransmission.

Caption: Allosteric modulation of the GABA-A receptor by tracazolate.

Receptor Binding and Efficacy

Tracazolate's interaction with the GABA-A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and functional efficacy.

In Vitro Receptor Modulation

The following table presents the half-maximal effective concentrations (EC50) of tracazolate for potentiating or inhibiting GABA-A receptors with different subunit compositions.

| GABA-A Receptor Subunit Composition | Effect | EC50 (µM) | Reference |

| α1β1γ2s | Potentiation | 13.2 | [6] |

| α1β3γ2 | Potentiation | 1.5 | [6] |

| α1β1ε | Inhibition | 4.0 | [6] |

| α1β3ε | Inhibition | 1.2 | [6] |

| α1β3 | Inhibition | 2.7 | [6] |

| α6β3γ | Inhibition | 1.1 | [6] |

In Vivo Anxiolytic and Anticonvulsant Activity

Tracazolate has demonstrated dose-dependent anxiolytic and anticonvulsant effects in various animal models.

| Animal Model | Species | Effect | Potency Comparison | Reference |

| Conflict Test | Rats, Mice | Anticonflict (Anxiolytic) | 1/4 to 1/2 that of chlordiazepoxide | [3] |

| Metrazol-induced Seizures | Rodents | Anticonvulsant | Potentiates chlordiazepoxide | [3] |

| Bicuculline-induced Seizures | Rodents | Anticonvulsant | Antagonizes effects | [3] |

Key Experimental Protocols

The pharmacological profile of tracazolate has been elucidated through a series of well-defined experimental procedures. Detailed methodologies for key experiments are provided below.

GABA-A Receptor Binding Assay

This protocol is used to determine the binding affinity of tracazolate to the GABA-A receptor.

Objective: To measure the specific binding of a radioligand to GABA-A receptors in the presence and absence of tracazolate.

Materials:

-

Rat brain tissue (cortex or whole brain)

-

This compound

-

Unlabeled ligand for non-specific binding (e.g., GABA or diazepam)[8]

-

Homogenization buffer (e.g., 0.32 M sucrose)[9]

-

Binding buffer (e.g., 50 mM Tris-HCl)[9]

-

Centrifuge, homogenizer, scintillation counter, glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.[9]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.[9]

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.[9]

-

Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation.[9]

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing the membrane preparation, a fixed concentration of radioligand, and varying concentrations of tracazolate.

-

Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ligand).[10]

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.[9][10]

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine binding parameters such as Ki or IC50 values.

-

Caption: Workflow for a typical GABA-A receptor binding assay.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12]

Objective: To evaluate the anxiolytic effects of tracazolate by measuring the animal's exploration of open versus closed arms of the maze.[13]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[14]

Procedure:

-

Habituation: Allow the animal to acclimate to the testing room for at least one hour before the test.[12]

-

Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test.

-

Test:

-

Data Analysis:

-

Measure parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[12]

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Vogel Conflict Test

This test is a classic model for screening anxiolytic drugs based on a conflict between the motivation to drink and the fear of punishment.[16][17]

Objective: To assess the anxiolytic properties of tracazolate by its ability to increase the number of punished licks in water-deprived rats.[18]

Apparatus: An operant chamber with a drinking spout connected to a shock generator.[19][20]

Procedure:

-

Water Deprivation: Water-deprive the animals for a specific period (e.g., 48 hours) before the test.[16]

-

Drug Administration: Administer tracazolate or vehicle to the animals.

-

Test Session:

-

Data Analysis:

-

Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group.

-

Pharmacokinetics and Metabolism

Studies in rats and dogs have shown that tracazolate is well-absorbed orally (greater than 80%) but undergoes extensive first-pass metabolism, leading to low bioavailability.[21] The elimination half-life (t1/2 β) is approximately 14 hours in rats and 10 hours in dogs.[21] Tracazolate distributes extensively into tissues, with higher concentrations found in the brain and fat compared to blood.[21] The major metabolite in the blood is de-esterified tracazolate, while in the brain, it is gamma-ketotracazolate.[21]

Conclusion

This compound is a pyrazolopyridine derivative with a distinct pharmacological profile as a non-benzodiazepine anxiolytic and anticonvulsant. Its mechanism of action as a subunit-selective positive allosteric modulator of the GABA-A receptor offers a potential for a more favorable side-effect profile compared to classical benzodiazepines, particularly with a wider margin between therapeutic and sedative effects.[2][3] The detailed understanding of its interaction with different GABA-A receptor subtypes, as elucidated by the experimental protocols described herein, provides a solid foundation for further research and development of novel therapeutic agents for anxiety and seizure disorders.

References

- 1. Tracazolate - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 17. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. orchidscientific.com [orchidscientific.com]

- 19. orchidscientific.com [orchidscientific.com]

- 20. VOGEL TEST [panlab.com]

- 21. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

tracazolate hydrochloride molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative that has demonstrated notable anxiolytic and anticonvulsant properties in preclinical research. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a unique pharmacological profile with selectivity for specific subunit compositions. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of tracazolate hydrochloride. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are presented, alongside a comparative analysis with other pyrazolopyridine compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABAergic system.

Molecular Structure and Properties

This compound is systematically named ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride. Its chemical structure is characterized by a pyrazolo[3,4-b]pyridine core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tracazolate and its hydrochloride salt is provided in the table below.

| Property | Value |

| Molecular Formula | C16H24N4O2 (Tracazolate) | C16H25ClN4O2 (Tracazolate HCl) |

| Molecular Weight | 304.39 g/mol (Tracazolate) | 340.85 g/mol (Tracazolate HCl) |

| CAS Number | 41094-88-6 (Tracazolate) | 1135210-68-2 (Tracazolate HCl) |

| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |

| SMILES | CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |

| InChI | InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | -20°C, sealed storage, away from moisture |

Pharmacology

This compound exerts its pharmacological effects primarily through the positive allosteric modulation of GABAA receptors.[1] This modulation enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.[1]

Mechanism of Action

As a positive allosteric modulator, tracazolate binds to a site on the GABAA receptor that is distinct from the GABA binding site.[1] This binding event increases the receptor's affinity for GABA, leading to a more frequent or prolonged opening of the associated chloride ion channel.[1][2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[1][2]

Receptor Subunit Selectivity

The pharmacological profile of tracazolate is significantly influenced by the subunit composition of the GABAA receptor. It has been shown to have a degree of selectivity, with its effects varying depending on the specific α, β, and γ subunits that make up the receptor complex.[3][4] For instance, tracazolate has been demonstrated to be a potent modulator of α1β2δ GABAA receptors.[3][4]

Downstream Signaling Pathway

The binding of tracazolate to the GABAA receptor and the subsequent enhancement of GABAergic neurotransmission initiate a cascade of intracellular events. The primary downstream effect is a reduction in neuronal excitability.

Pharmacological Effects

This compound has demonstrated significant anxiolytic and anticonvulsant effects in various preclinical models.[5]

| Pharmacological Effect | EC50 / Activity | GABAA Receptor Subunit Combination |

| Potentiation | 1.5 µM | α1β3γ2 |

| Potentiation | 13.2 µM | α1β1γ2s |

| Inhibition | 1.1 µM | α6β3γ |

| Inhibition | 1.2 µM | α1β3ε |

| Inhibition | 2.7 µM | α1β3 |

| Inhibition | 4.0 µM | α1β1ε |

Experimental Protocols

Detailed methodologies for the synthesis and key pharmacological evaluations of this compound are provided below.

Synthesis of this compound

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes[3][4]

This protocol describes the evaluation of this compound's effect on GABAA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and δ).

-

Incubate the injected oocytes for 1-3 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping (holding potential of -70 mV).

-

Record baseline GABA-activated currents by applying increasing concentrations of GABA.

3. This compound Application:

-

Prepare solutions of this compound in the Ringer's solution at various concentrations.

-

Co-apply a fixed concentration of GABA with varying concentrations of this compound.

-

Record the potentiation or inhibition of the GABA-activated current by tracazolate.

4. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of tracazolate.

-

Construct concentration-response curves to determine the EC50 or IC50 of tracazolate.

In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test in Mice[7][8]

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

2. Animals and Treatment:

-

Use adult male mice, group-housed and habituated to the testing room.

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.

3. Test Procedure:

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the session using a video camera for later analysis.

4. Data Analysis:

-

Score the time spent in the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the number of entries into the open arms.

-

An increase in open arm exploration is indicative of an anxiolytic effect.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice[9][10]

The PTZ-induced seizure test is a common model for screening potential anticonvulsant drugs.

1. Animals and Treatment:

-

Use adult male mice, group-housed and habituated to the testing room.

-

Administer this compound or vehicle (e.g., saline) via i.p. injection at various pre-treatment times.

2. Seizure Induction:

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.

3. Observation:

-

Immediately after PTZ injection, place the mouse in an observation chamber.

-

Observe the animal for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.

4. Data Analysis:

-

Record the latency to the first seizure and the duration of seizures.

-

Determine the percentage of animals protected from seizures at each dose of tracazolate.

-

An increase in seizure latency and a decrease in seizure incidence and severity indicate anticonvulsant activity.

Comparative Analysis with Other Pyrazolopyridines

Tracazolate belongs to the pyrazolopyridine class of compounds, which includes other pharmacologically active molecules such as cartazolate (B1214823) and etazolate. While all act on the central nervous system, they exhibit different pharmacological profiles.

| Compound | Primary Mechanism of Action | Main Pharmacological Effects |

| Tracazolate | Positive allosteric modulator of GABAA receptors | Anxiolytic, Anticonvulsant |

| Cartazolate | Benzodiazepine receptor agonist | Anxiolytic |

| Etazolate | Phosphodiesterase 4 inhibitor | Nootropic, Antidepressant-like |

This comparison highlights the distinct therapeutic potential of tracazolate within the pyrazolopyridine class, primarily targeting anxiety and seizure disorders through its unique modulation of the GABAA receptor.

Conclusion

This compound is a promising pharmacological tool for investigating the complexities of the GABAergic system. Its distinct profile as a positive allosteric modulator of GABAA receptors, coupled with its demonstrated anxiolytic and anticonvulsant activities, makes it a valuable compound for further research and development. This technical guide provides a foundational understanding of its molecular characteristics, pharmacological actions, and relevant experimental methodologies to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its clinical utility and to explore its potential for the treatment of various neurological and psychiatric disorders.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]

An In-Depth Technical Guide to Tracazolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracazolate (B1211167) hydrochloride (CAS Number: 1135210-68-2) is the hydrochloride salt of tracazolate (CAS Number: 41094-88-6), a pyrazolopyridine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] It is recognized for its anxiolytic and anticonvulsant properties.[2] Unlike classical benzodiazepines, tracazolate exhibits a unique pharmacological profile, demonstrating selectivity for specific GABA-A receptor subunit compositions. This document provides a comprehensive technical overview of tracazolate hydrochloride, including its chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and properties.

| Property | Value |

| CAS Number | 1135210-68-2 |

| Parent Compound CAS | 41094-88-6 |

| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride |

| Molecular Formula | C₁₆H₂₅ClN₄O₂ |

| Molecular Weight | 340.85 g/mol |

Mechanism of Action

Tracazolate is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism is distinct from benzodiazepines, as it enhances the binding of benzodiazepines to their receptor site.[2] Tracazolate's action is highly dependent on the subunit composition of the GABA-A receptor complex.[1][3]

Subunit Selectivity and Functional Effects

Tracazolate's modulatory effect, whether potentiation or inhibition of the GABA-induced chloride current, is determined by the subunits composing the GABA-A receptor.[3]

-

Potentiation: Tracazolate potentiates GABA-A receptors containing α1, β3, and γ2 subunits, as well as those with α1, β1, and δ subunits.[3] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.

-

Inhibition: In contrast, when the γ2S subunit is replaced with an ε subunit, tracazolate acts as an inhibitor of the GABA-A receptor.[3]

The following table summarizes the quantitative effects of tracazolate on various GABA-A receptor subunit combinations, as determined by electrophysiological studies in Xenopus laevis oocytes.

| GABA-A Receptor Subunit Combination | Effect | EC₅₀ (µM) |

| α1β1γ2s | Potentiation | 13.2 |

| α1β3γ2 | Potentiation | 1.5 |

| α1β1ε | Inhibition | 4.0 |

| α1β3ε | Inhibition | 1.2 |

| α1β3 | Potentiation | 2.7 |

| α6β3γ | Potentiation | 1.1 |

Signaling Pathway

The binding of tracazolate to its distinct site on the GABA-A receptor allosterically enhances the effect of GABA. This leads to an increased frequency or duration of chloride channel opening, augmenting the inhibitory postsynaptic potential.

Pharmacokinetics and Metabolism

Studies in rats and dogs have shown that tracazolate has good absorption (greater than 80%) following oral administration. However, it undergoes extensive metabolism, which results in low bioavailability.[4] The elimination half-life (t₁/₂) is approximately 14 hours in rats and 10 hours in dogs.[4] Tracazolate is primarily excreted by the kidneys.[4] The major metabolite found in the blood is de-esterified tracazolate, while in the brain, it is gamma-ketotracazolate.[4]

| Parameter | Species | Value |

| Absorption | Rat, Dog | > 80% |

| Bioavailability | Rat, Dog | Low (due to extensive metabolism) |

| Elimination Half-life (t₁/₂) | Rat | ~14 hours |

| Dog | ~10 hours | |

| Major Metabolite (Blood) | Rat, Dog | De-esterified tracazolate |

| Major Metabolite (Brain) | Rat, Dog | Gamma-ketotracazolate |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay ([³H]flunitrazepam Enhancement)

This protocol is designed to measure the enhancement of [³H]flunitrazepam binding to GABA-A receptors by tracazolate.

1. Membrane Preparation:

-

Homogenize rat whole brains (minus cerebellum) in ice-cold Na-K phosphate (B84403) buffer (pH 7.4).

-

Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer.

-

Resuspend the final membrane pellet in the assay buffer.

2. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation (e.g., 2 mg protein) with 1 nM [³H]flunitrazepam.

-

For determining non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).

-

To test the effect of tracazolate, add varying concentrations of this compound to the wells containing the membrane preparation and [³H]flunitrazepam.

-

Incubate the plate for 60 minutes at 25°C.[5]

3. Filtration and Scintillation Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of tracazolate concentration to determine its EC₅₀ for enhancing [³H]flunitrazepam binding.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to functionally characterize the modulatory effects of tracazolate on different GABA-A receptor subtypes expressed in Xenopus oocytes.[3]

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Microinject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

-

Apply GABA at its EC₂₀ concentration to elicit a baseline current.

-

Co-apply the EC₂₀ concentration of GABA with varying concentrations of tracazolate.

-

Record the changes in the GABA-gated chloride current.

4. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of tracazolate.

-

Construct concentration-response curves for tracazolate's potentiation or inhibition of the GABA response to determine its EC₅₀ and maximal efficacy.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a behavioral assay used to assess the anxiolytic effects of tracazolate in rodents.

1. Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide for rats), elevated 50 cm from the floor.[1]

2. Procedure:

-

Administer this compound (e.g., 5 mg/kg) or vehicle to the animals (e.g., rats) via intraperitoneal injection 30 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the animal's behavior using a video tracking system.

3. Data Analysis:

-

Quantify the number of entries into and the time spent in the open and closed arms.

-

An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Experimental Workflow and Logical Relationships

The characterization of a novel GABA-A receptor modulator like tracazolate typically follows a structured workflow, from initial binding studies to functional and behavioral assays.

References

- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Tracazolate Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride (ICI 136753 hydrochloride) is a pyrazolopyridine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting anxiolytic and anticonvulsant properties.[1][2] Its efficacy and development as a therapeutic agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the available data on the solubility and stability of tracazolate hydrochloride, intended to support research and development efforts. The document outlines quantitative solubility in various solvents, stability under different storage conditions, and detailed experimental protocols for assessing these characteristics. Furthermore, it visualizes key concepts such as its mechanism of action and analytical workflows using DOT language diagrams to facilitate a deeper understanding.

Core Physicochemical Properties

This compound's utility in both in vitro and in vivo research is dictated by its behavior in various solvents and its chemical integrity over time. The hydrochloride salt form of tracazolate is specifically designed to enhance both aqueous solubility and overall stability compared to its free base.[3]

Solubility Profile

The solubility of this compound has been characterized in several common laboratory solvents. This information is critical for the preparation of stock solutions and formulations for a range of experimental applications.

Table 1: Quantitative Solubility of this compound

| Solvent System | Concentration | Observations | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (366.73 mM) | Ultrasonic assistance is required. Hygroscopic nature of DMSO can affect solubility. | [4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.4 mM) | Sonication is recommended for dissolution. | [1] |

| Aqueous (1 eq. HCl) | 34.09 mg/mL | The hydrochloride salt enhances aqueous solubility. | [3] |

| Water | Slightly Soluble | Qualitative assessment. | [3] |

| 0.1 M HCl | Soluble | Qualitative assessment. |

Stability Characteristics

The stability of this compound is a critical factor for ensuring the reproducibility of experimental results and for determining appropriate storage and handling procedures. Degradation studies have indicated that the compound is sensitive to temperature.

Table 2: Stability and Storage Conditions for this compound

| Condition | Duration | Stability | Source(s) |

| Powder at -20°C | 3 years | Stable | [1] |

| In Solvent at -80°C | 1 year (or 6 months) | Stable | [1][4] |

| In Solvent at -20°C | 1 month | Stable | [4] |

| Above 25°C | Not Specified | Unstable | [3] |

| Recommended Long-Term Storage | Not Specified | Refrigeration (2–8°C) | [3] |

Experimental Protocols

To ensure the accurate and reproducible assessment of this compound's physicochemical properties, standardized experimental protocols are essential. The following sections detail methodologies for stability-indicating analysis and forced degradation studies, based on established pharmaceutical testing principles.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound and detecting any degradation products. While a specific validated method for tracazolate is not publicly available, a general protocol can be outlined based on common practices for similar hydrochloride salt compounds.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10 µL.

Method Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies. Peak purity analysis using a PDA detector is also essential.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.

-

Robustness: Assessed by making small, deliberate variations to method parameters (e.g., pH, flow rate, column temperature).

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to generate samples for the development of a stability-indicating method.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples if necessary (e.g., after acid or base hydrolysis).

-

Dilute the samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.

Stress Conditions (based on ICH guidelines):

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.[8]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating if no degradation is observed.[8]

-

Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C).

-

Photostability: The drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines.

In vivo studies have shown that tracazolate is extensively metabolized through pathways including deesterification, N-deethylation, and oxidation, with no unchanged drug found in the urine of rats and dogs.[9] These metabolic pathways may provide insights into potential degradation products in chemical stability studies.

Visualizing Core Concepts

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its effects by positively modulating GABAA receptors, which are ligand-gated ion channels.[1][3] This modulation enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow: Stability-Indicating Method Development

The development of a robust stability-indicating method is a systematic process that begins with understanding the molecule's degradation profile.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, enabling the design of robust experimental plans and fostering a deeper understanding of this compound's physicochemical properties. Adherence to systematic methodologies for solubility and stability assessment is paramount for ensuring the quality and reliability of research outcomes involving this compound.

References

- 1. This compound | GABA Receptor | TargetMol [targetmol.com]

- 2. Tracazolate - Wikipedia [en.wikipedia.org]

- 3. This compound () for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracazolate Hydrochloride: A Technical Guide to its Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate (B1211167) hydrochloride, a pyrazolopyridine derivative, has demonstrated notable anxiolytic properties in preclinical and limited clinical investigations. This technical guide provides a comprehensive overview of the current understanding of tracazolate's mechanism of action, its effects in various experimental models of anxiety, and the methodologies employed in its evaluation. Tracazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique selectivity profile for specific subunit compositions. This document synthesizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a resource for researchers in neuroscience and drug development.

Introduction

Tracazolate (ICI 136,753) is a non-benzodiazepine anxiolytic agent that emerged from research seeking novel therapeutic agents for anxiety disorders with an improved side-effect profile compared to classical benzodiazepines.[1] Chemically, it is 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester hydrochloride.[1] Its anxiolytic effects are primarily attributed to its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] Unlike benzodiazepines, which also modulate GABA-A receptors, tracazolate exhibits a distinct mechanism of action and receptor subtype selectivity, suggesting the potential for a different therapeutic window.[1][2] This guide delves into the technical details of its anxiolytic pharmacology.

Mechanism of Action: GABA-A Receptor Modulation

Tracazolate functions as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the endogenous ligand, GABA.[2] This potentiation of GABAergic inhibition is the primary mechanism underlying its anxiolytic and anticonvulsant activities.[3]

Subunit Selectivity

A key feature of tracazolate is its selectivity for GABA-A receptors containing specific subunits, particularly α1 and β3.[2][4] The potency and even the nature of its modulatory effect (potentiation versus inhibition) are determined by the subunit composition of the receptor complex.[2][5] For instance, tracazolate potentiates α1β3γ2 and α1β1γ2s receptors but with significantly higher potency for the β3-containing variant.[3] The presence of different γ, δ, or ε subunits further influences its activity.[3][5] This subunit selectivity offers a valuable tool for dissecting the roles of different GABA-A receptor subtypes in anxiety.

Allosteric Binding Site

Tracazolate enhances the binding of benzodiazepines to their receptor site, an action distinct from benzodiazepines themselves.[1][6] This suggests that tracazolate binds to a novel allosteric site on the GABA-A receptor complex, different from the benzodiazepine (B76468) binding site.[6] The enhancement of both benzodiazepine and GABA binding by tracazolate is additive.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding tracazolate's interaction with GABA-A receptors and its effects in preclinical models.

Table 1: In Vitro GABA-A Receptor Modulation by Tracazolate Hydrochloride

| Receptor Subunit Composition | Effect | EC50 (μM) | Reference |

| α1β1γ2s | Potentiation | 13.2 | [3] |

| α1β3γ2 | Potentiation | 1.5 | [3] |

| α1β1ε | Inhibition | 4.0 | [3] |

| α1β3ε | Inhibition | 1.2 | [3] |

| α1β3 | Potentiation | 2.7 | [3] |

| α6β3γ | Potentiation | 1.1 | [3] |

Table 2: In Vivo Anxiolytic and Behavioral Effects of this compound

| Animal Model | Species | Dose Range | Effect | Reference |

| Elevated Plus-Maze | Murine | 10–30 mg/kg | Reduced anxiety-like behaviors | [7] |

| Social Interaction Test | Rat | 5 mg/kg | Anxiolytic action | [8] |

| Social Interaction Test | Rat | 10-25 mg/kg | Anxiolytic effect no longer observed | [8][9] |

| Holeboard Test | Rat | 5-25 mg/kg | Dose-related depression of exploratory activity | [8][9] |

| Anti-Conflict Test | Rat, Mice | Dose-related | Anticonflict activity | [1] |

| Drug Discrimination | Rat | - | Generalized to diazepam stimulus | [10] |

Table 3: Comparative Data of Tracazolate and Other Anxiolytics

| Compound | Potency vs. Chlordiazepoxide (Anticonflict) | GABA-A Binding (IC50) | Key Feature | Reference |

| Tracazolate | One-quarter to one-half | 2,200 nM | Enhances benzodiazepine binding | [1][7] |

| Chlordiazepoxide | - | - | Classical benzodiazepine | [1] |

| Cartazolate | Higher potency in binding assays | 500 nM | Structural analog | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key behavioral assays used to evaluate the anxiolytic properties of tracazolate.

Elevated Plus-Maze (EPM)

The EPM is a widely used model for assessing anxiety-like behavior in rodents.[11]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[11]

-

Procedure:

-

Animals are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period (typically 5 minutes).

-

Measures of anxiety include the percentage of time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.[11]

-

-

Tracazolate Administration: Tracazolate is typically administered intraperitoneally (i.p.) at specified doses (e.g., 10-30 mg/kg) a set time before the test.[7]

Social Interaction Test

This test assesses anxiety by measuring the social behavior of rodents.

-

Apparatus: A familiar, dimly lit open field arena.

-

Procedure:

-

Pairs of rats, unfamiliar with each other, are placed in the arena.

-

The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.

-

High levels of anxiety are associated with reduced social interaction. Anxiolytic drugs are expected to increase social interaction time.

-

-

Tracazolate Administration: Tracazolate (e.g., 5 mg/kg, i.p.) is administered to both animals in a pair prior to the test.[8]

Conflict Procedures

These operant conditioning paradigms are highly sensitive to anxiolytic drug effects.

-

Apparatus: An operant chamber equipped with a lever and a device for delivering a mild foot shock.

-

Procedure:

-

Animals are trained to press a lever for a reward (e.g., food or water).

-

In the "conflict" or "punishment" phase, lever pressing is intermittently paired with a mild, unavoidable foot shock.

-

This pairing suppresses the rate of responding.

-

Anxiolytic drugs are characterized by their ability to increase the rate of punished responding.[10]

-

-

Tracazolate Administration: Tracazolate is administered prior to the test session, and its effect on the suppressed response rate is measured.[1]

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to tracazolate's pharmacology.

References

- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tracazolate - Wikipedia [en.wikipedia.org]

- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound () for sale [vulcanchem.com]

- 8. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Behavioral effects of several new anxiolytics and putative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Preclinical Profile of Tracazolate Hydrochloride

Abstract Tracazolate (B1211167) hydrochloride (also known as ICI 136753) is a pyrazolopyridine derivative investigated for its non-benzodiazepine anxiolytic and anticonvulsant properties.[1] Preclinical research demonstrates that its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, exhibiting a unique and complex subunit-selective profile.[1][2] Unlike benzodiazepines, its functional effect—potentiation or inhibition—is determined by the specific subunit composition of the receptor complex.[3][4] Tracazolate also interacts with adenosine (B11128) receptors and phosphodiesterases.[4][5] Pharmacokinetic studies in rats and dogs reveal good absorption but extensive metabolism, resulting in low bioavailability.[6] It displays a wider separation between its therapeutic anxiolytic doses and sedative effects compared to traditional benzodiazepines.[7][8] This guide provides an in-depth summary of the preclinical data, including pharmacodynamics, pharmacokinetics, metabolic pathways, and key experimental protocols.

Mechanism of Action

Primary Target: GABA-A Receptor Modulation

Tracazolate's principal therapeutic effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] It functions as a positive allosteric modulator (PAM), binding to a site distinct from GABA itself to enhance the receptor's response to GABA.[2] This enhancement of GABA-mediated chloride currents leads to neuronal hyperpolarization, producing anxiolytic and anticonvulsant effects.[2]

A key feature of tracazolate is its complex subunit selectivity.[1] Its potency and functional effect are highly dependent on the specific α, β, and third (e.g., γ, δ, ε) subunits that constitute the pentameric receptor complex.[3][4]

-

Selectivity for β Subunits: Tracazolate shows a preference for GABA-A receptors containing the β3 subunit over the β1 subunit.[3] This selectivity is determined by an asparagine residue at position 265 within the β3 subunit.[3]

-

Dependence on the Third Subunit: The nature of the third subunit critically determines whether tracazolate potentiates or inhibits the receptor's function.[3][4] For instance, replacing the γ2S subunit with an ε subunit can switch the drug's effect from potentiation to inhibition.[4] It preferentially enhances δ subunit-containing isoforms.[9]

Secondary Pharmacological Activities

Beyond its primary action on GABA-A receptors, tracazolate has been shown to interact with other targets at micromolar concentrations, although these are considered secondary to its main anxiolytic effect.[4][9]

-

Adenosine Receptor Antagonism: It can inhibit A1 and A2 adenosine receptors.[9]

-

Phosphodiesterase (PDE) Inhibition: Tracazolate can inhibit PDEs, which may augment cyclic nucleotide signaling pathways.[4][9]

Pharmacodynamics

In Vitro Receptor Activity

The activity of tracazolate has been quantified using recombinant GABA-A receptors expressed in vitro. Its potency (EC50) and effect (potentiation or inhibition) vary significantly with the receptor's subunit composition.

Table 1: In Vitro Activity of Tracazolate at Recombinant GABA-A Receptors

| Subunit Combination | Effect | EC₅₀ (μM) | Source |

|---|---|---|---|

| α1β3γ2 | Potentiation | 1.5 | [3][10] |

| α1β1γ2s | Potentiation | 13.2 | [3][10] |

| α1β3 | Potentiation | 2.7 | [3] |

| α6β3γ | Potentiation | 1.1 | [3] |

| α1β3ε | Inhibition | 1.2 | [3] |

| α1β1ε | Inhibition | 4.0 |[3] |

Studies also show tracazolate is a powerful modulator of δ subunit-containing receptors, significantly increasing chloride current amplitudes.[9]

Table 2: Comparative Potency at δ Subunit-Containing GABA-A Receptors (α1β2δ)

| Compound | Estimated EC₅₀ (nM) | Eₘₐₓ (Fold Increase) | Source |

|---|---|---|---|

| Tracazolate | 3.13* | 23.0 | [9] |

| Allopregnanolone | 110 | 10.9 | [9] |

| THDOC | 344 | 14.2 | [9] |

| Pentobarbital | 12,000 | 12.9 | [9] |

*Estimated based on relative potency to THDOC.[9]

In Vivo Anxiolytic and Anticonvulsant Activity

Preclinical animal models have confirmed the anxiolytic and anticonvulsant effects of tracazolate.

-

Anxiolytic Effects: In murine models, tracazolate demonstrated anxiety-reducing behaviors in the elevated plus-maze test at doses between 10–30 mg/kg.[9] It also showed dose-related anticonflict activity in rats and mice, with a potency estimated to be one-quarter to one-half that of chlordiazepoxide.[7]

-

Safety Profile: A significant advantage noted in rodent studies is the much greater separation between its therapeutic anxiolytic doses and those causing sedation when compared to benzodiazepines like chlordiazepoxide.[7][8] Furthermore, it is less likely to potentiate the sedative actions of barbiturates and ethanol.[7]

-

Tolerance: No tolerance to the anticonflict activity was observed after 12 consecutive days of treatment in rats.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies of tracazolate have been conducted in rats and dogs following both intravenous and oral administration.[6]

Absorption, Distribution, and Excretion

-

Absorption: Tracazolate demonstrates very good absorption (>80%) after oral administration in both rats and dogs.[6]

-

Bioavailability: Despite high absorption, it undergoes extensive first-pass metabolism, which results in low oral bioavailability.[6]

-

Distribution: The concentration of tracazolate and its metabolites is greater in tissues than in blood.[6] In rats, it was the predominant radioactive compound found in the brain for the first 6 hours post-administration and persisted in fat tissue for up to 96 hours, suggesting this tissue acts as a "deep" compartment.[6]

-

Excretion: The primary route of excretion for its metabolites is via the kidneys.[6] Unchanged tracazolate was not detected in urine even after IV doses, suggesting reabsorption by the renal tubules.[6]

Pharmacokinetic Parameters

The blood concentration-time profile for tracazolate was best described by a three-compartment open model in both species studied.[6]

Table 3: Pharmacokinetic Parameters of Tracazolate

| Species | Parameter | Value | Source |

|---|---|---|---|

| Rat | Mean t₁/₂ (beta) | 14 hours | [6] |

| Dog | Mean t₁/₂ (beta) | 10 hours |[6] |

Metabolism

Tracazolate is extensively metabolized, and no unchanged drug is found in urine.[11]

-

Major Metabolites: The major metabolite identified in blood was de-esterified tracazolate, while in the brain, it was gamma-ketotracazolate.[6]

-

Metabolic Pathways: Characterization of urinary metabolites in rats and dogs revealed several biotransformation pathways:[11]

-

De-esterification to the 5-carboxylic acid.

-

N-deethylation of the pyrazole (B372694) ring.

-

Oxidation at the gamma-position of the n-butylamino side chain.

-

Loss of the n-butylamino group.

-

Hydroxylation of the 6-methyl group, followed by condensation to form γ-lactones.

-

Preclinical Safety and Toxicology

While specific, comprehensive toxicology reports such as LD50 or repeated-dose toxicity findings are not detailed in the available literature, the preclinical pharmacology studies provide insights into tracazolate's safety profile. The primary objective of preclinical toxicology is to evaluate the safety of drug candidates using relevant animal models to understand the potential risk in humans.[12] This typically involves a battery of tests including safety pharmacology, genetic toxicology, and acute and subchronic toxicity studies.[12]

For tracazolate, a key positive finding is its wide therapeutic index compared to benzodiazepines, with a significant separation between the doses required for anxiolytic effects and those causing sedation or motor impairment.[7][8] It also showed less potential for adverse interactions with other CNS depressants like alcohol and barbiturates.[7]

Key Experimental Methodologies

Recombinant GABA-A Receptor Functional Assay

This method is crucial for determining the potency and efficacy of a modulator like tracazolate at specific receptor subunit combinations.

-

Protocol: The effects of tracazolate were examined on a range of recombinant GABA-A receptors expressed in Xenopus laevis oocytes.[4]

-

cRNA Preparation: Complementary RNA (cRNA) for various GABA-A receptor subunits (e.g., α1, β1, β3, γ2S, δ, ε) is synthesized in vitro.

-

Oocyte Injection: The cRNA combinations are microinjected into prepared Xenopus laevis oocytes.

-

Incubation: Oocytes are incubated for several days to allow for the translation and assembly of functional GABA-A receptors on the cell membrane.

-

Electrophysiology: A two-electrode voltage clamp is used to measure the ion current flowing across the oocyte membrane. The membrane is held at a constant potential (e.g., -70 mV).

-

Drug Application: GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) is applied alone and in combination with varying concentrations of tracazolate.

-

Data Analysis: The change in the amplitude of the chloride current in the presence of tracazolate is measured to determine whether the compound potentiates or inhibits the receptor. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.[4]

-

In Vivo Anxiolytic Activity (Elevated Plus-Maze)

This is a standard behavioral assay for screening anxiolytic drugs in rodents.

-

Apparatus: The maze consists of four arms (two open, two enclosed by walls) set in a plus configuration and elevated from the floor.

-

Protocol:

-

Rodents (mice or rats) are administered tracazolate (e.g., 10-30 mg/kg) or a vehicle control.[9]

-

After a set pre-treatment period, the animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a fixed time (e.g., 5 minutes).

-

Behavior is recorded, typically by video. Key parameters measured are the time spent in the open arms and the number of entries into the open arms.

-

-

Interpretation: An increase in the time spent and/or entries into the open arms, relative to the control group, is indicative of an anxiolytic effect, as it suggests a reduction in the animal's natural aversion to open, exposed spaces.

Conclusion

The preclinical data for tracazolate hydrochloride characterize it as a potent, subunit-selective modulator of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant activity. Its mechanism is distinct from benzodiazepines, offering a potentially improved safety profile with a wider margin between therapeutic and sedative effects and a lower risk of tolerance.[7] Pharmacokinetic studies show that while orally absorbed, it is subject to extensive metabolism.[6] The detailed in vitro and in vivo studies provide a strong scientific foundation for its unique pharmacological profile, highlighting the intricate relationship between GABA-A receptor subunit composition and the functional effects of allosteric modulators.

References

- 1. Tracazolate - Wikipedia [en.wikipedia.org]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound () for sale [vulcanchem.com]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracazolate Hydrochloride: An In-depth Technical Guide to its Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that has garnered significant interest for its anxiolytic and anticonvulsant properties. Unlike classical benzodiazepines, tracazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile. This technical guide provides a comprehensive overview of the receptor binding affinity of tracazolate, detailing its interactions with various GABA-A receptor subtypes and potential off-target effects. The document includes summaries of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Receptor Binding and Potentiation Data

The primary molecular target of tracazolate is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. Tracazolate's effect is highly dependent on the subunit composition of the GABA-A receptor, leading to differential potentiation or inhibition of GABA-induced chloride currents.

GABA-A Receptor Modulation

Tracazolate's modulatory effects on various recombinant GABA-A receptor subtypes have been characterized primarily through electrophysiological studies in Xenopus laevis oocytes. The following table summarizes the available quantitative data, presenting EC50 values for tracazolate's potentiation or inhibition of GABA-activated currents.

| GABA-A Receptor Subtype | Effect of Tracazolate | EC50 (µM) | Reference |

| α1β1γ2s | Potentiation | 13.2 | [1] |

| α1β3γ2s | Potentiation | 1.5 | [1] |

| α1β1ε | Inhibition | 4.0 | [1] |